Compound Description: PQR309, also known as Bimiralisib, is a potent pan-class I PI3K inhibitor that also targets mTOR kinase. It is orally bioavailable, crosses the blood-brain barrier, and displays favorable pharmacokinetic properties in preclinical models. PQR309 has demonstrated efficacy in inhibiting tumor cell proliferation and is currently in phase II clinical trials for advanced solid tumors and refractory lymphoma. []
Relevance: While structurally distinct from 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine, PQR309 shares the presence of a trifluoromethyl group. This group is often incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The presence of the trifluoromethyl group in both compounds suggests potential for similar pharmacological applications, particularly in areas like oncology. []
Compound Description: NTBC is a specific inhibitor of (4-hydroxyphenyl)pyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism. It is used to treat type I tyrosinemia, a rare genetic disorder. NTBC's mechanism of action involves binding to the iron center within the HPPD active site. []
Relevance: Similar to 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine, NTBC contains a trifluoromethyl group. This shared structural feature highlights the use of trifluoromethyl groups in medicinal chemistry for designing biologically active molecules with therapeutic potential. [, ]
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It displays good plasma exposure and brain penetration in rats, making it suitable for investigating pharmacological properties related to schizophrenia. []
Relevance: This compound exhibits structural similarities to 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine through the presence of both a trifluoromethyl group and a piperidine ring. This shared scaffold suggests potential exploration of the target compound for similar biological activities, particularly those involving neurotransmitter modulation. []
Compound Description: This compound is a potent and selective inhibitor of Vps34, a lipid kinase involved in vesicle trafficking and autophagy, making it a potential target for cancer treatment. It demonstrates good in vivo pharmacokinetic properties in mice and sustained Vps34 inhibition upon administration. []
Relevance: This compound, while structurally distinct from 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine, shares the presence of a trifluoromethyl group. This common motif highlights the utility of trifluoromethyl groups in medicinal chemistry for developing targeted cancer therapeutics. []
Compound Description: This compound acts as a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. It exhibits good metabolic stability and oral bioavailability, effectively reducing IL-17 levels and skin inflammation in preclinical animal models. []
Relevance: This compound, while structurally different from 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine, also contains a trifluoromethyl group. The shared presence of this moiety emphasizes the value of incorporating trifluoromethyl groups into drug design to achieve desirable pharmacological profiles, especially in targeting inflammatory pathways. []
Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Its development stemmed from efforts to improve the oral bioavailability and pharmacokinetic profile of earlier isoxazoline and isoxazole-based factor Xa inhibitors. []
Relevance: Similar to 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine, DPC423 contains a trifluoromethyl group. The shared presence of this functional group underscores the importance of trifluoromethyl substitutions in optimizing drug-like properties, particularly for achieving favorable pharmacokinetic and pharmacodynamic characteristics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.